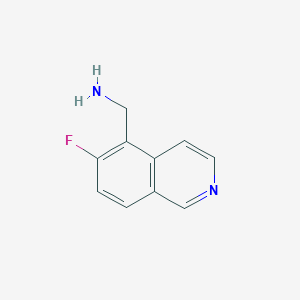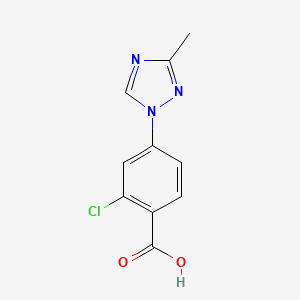
3-(氮杂环丁烷-3-基甲基)噻唑烷-2,4-二酮盐酸盐
描述
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S . It belongs to the class of molecules known as thiazolidine-2,4-diones (TZDs), which are five-membered heterocyclic rings containing sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position, along with two carbonyl functional groups at the 2 and 4 positions .
科学研究应用
生物活性分子的合成
3-(氮杂环丁烷-3-基甲基)噻唑烷-2,4-二酮盐酸盐: 作为生物活性分子合成的前体。其结构在形成具有多种生物活性的化合物中起着至关重要的作用。 研究人员利用该化合物在多组分反应中创建具有潜在治疗效果的新型分子 .
抗癌研究
噻唑烷衍生物,包括我们感兴趣的化合物,已被探索其抗癌特性。 氮杂环丁烷和噻唑烷环的存在可能与各种生物靶标相互作用,从而导致开发新的抗癌药物 .
抗菌应用
噻唑烷的结构基序已知具有抗菌特性。 因此,3-(氮杂环丁烷-3-基甲基)噻唑烷-2,4-二酮盐酸盐 可用于合成针对多种微生物菌株进行测试的化合物,以开发新的抗生素 .
神经保护剂
源自噻唑烷的化合物在科学研究中已显示出神经保护作用。 该化合物可用于开发保护神经细胞免受损伤或退化的药物,这对于治疗神经退行性疾病至关重要 .
抗炎剂
噻唑烷核心与抗炎活性相关。 由3-(氮杂环丁烷-3-基甲基)噻唑烷-2,4-二酮盐酸盐 合成的衍生物可以导致开发针对各种慢性疾病的新型抗炎药物 .
抗氧化特性
研究表明,噻唑烷衍生物可以充当抗氧化剂。 该化合物可能有助于合成有助于中和自由基的抗氧化剂,从而预防氧化应激相关疾病 .
生物学研究探针设计
由于其独特的结构,该化合物可用于生物学研究探针的设计。 这些探针有助于理解药物与其靶标在分子水平上的相互作用 .
药代动力学活性改善
该化合物在改善药物药代动力学活性方面起着重要作用。 它可以被修饰以增强药物的吸收、分布、代谢和排泄 (ADME) 特性,从而导致更好的疗效和减少副作用 .
作用机制
Target of Action
The primary target of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This receptor plays a crucial role in the regulation of glucose and lipid metabolism, making it a key target for antidiabetic drugs .
Mode of Action
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride interacts with its target, PPAR-γ, by binding to it and activating the receptor . This activation leads to changes in the transcription of specific genes involved in glucose and lipid metabolism . The result is an improvement in insulin sensitivity and a decrease in blood glucose levels .
Biochemical Pathways
The activation of PPAR-γ by 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride affects several biochemical pathways. These include pathways involved in glucose metabolism, lipid metabolism, and the regulation of inflammatory responses . The downstream effects of these changes include improved insulin sensitivity, decreased blood glucose levels, and potentially beneficial effects on lipid profiles .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can impact their bioavailability and therapeutic effectiveness .
Result of Action
The molecular and cellular effects of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride’s action include changes in gene transcription that lead to improved insulin sensitivity and decreased blood glucose levels . These changes can have beneficial effects in the management of type 2 diabetes mellitus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride. In general, factors such as pH, temperature, and the presence of other substances can affect the stability and activity of pharmaceutical compounds .
属性
IUPAC Name |
3-(azetidin-3-ylmethyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c10-6-4-12-7(11)9(6)3-5-1-8-2-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUGGPMYCHEIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C(=O)CSC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)
![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)
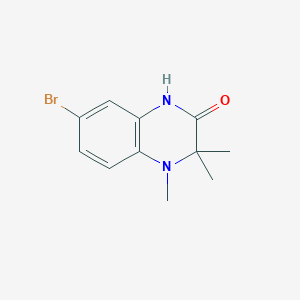

![N2-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)
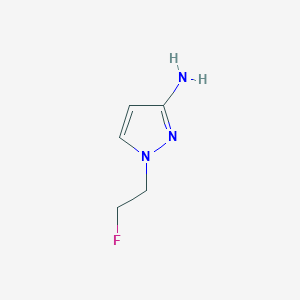
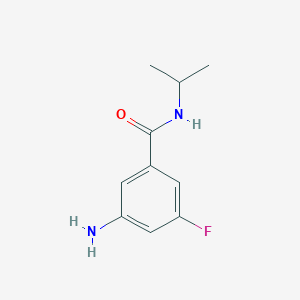
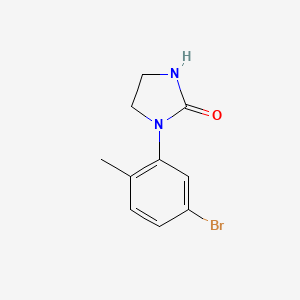
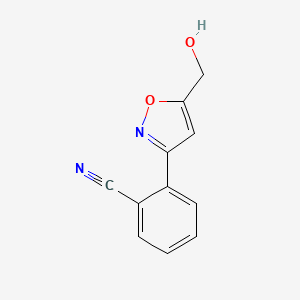
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)
